molecular formula C26H41N5O9P2 B12711238 Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate CAS No. 126606-39-1

Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate

Cat. No.: B12711238
CAS No.: 126606-39-1
M. Wt: 629.6 g/mol
InChI Key: KRINBCDXDDRQGC-LUXCZUCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate typically involves multiple steps, starting from the ergoline skeleton. The key steps include:

    Alkylation: Introduction of the 2-propenyl group at the 6-position of the ergoline ring.

    Amidation: Formation of the carboxamide group at the 8-position.

    Dimethylamino Propylation: Addition of the dimethylamino propyl group.

    Phosphorylation: Introduction of the diphosphate group.

Each step requires specific reaction conditions, such as the use of strong bases for alkylation, coupling agents for amidation, and phosphorylating agents for the final step .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carboxamide group to amines.

    Substitution: Nucleophilic substitution reactions at the dimethylamino propyl group.

Common Reagents and Conditions

    Oxidation: Peroxides or oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with metal catalysts or hydride donors.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, primary and secondary amines, and substituted derivatives .

Scientific Research Applications

Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in treating neurological disorders due to its dopamine agonist properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its action on dopamine receptors. It acts as a potent agonist on dopamine D2 receptors, leading to inhibition of prolactin secretion and modulation of dopaminergic pathways. This mechanism is similar to that of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome .

Comparison with Similar Compounds

Similar Compounds

    Cabergoline: A well-known dopamine agonist with similar structural features.

    Bromocriptine: Another ergoline derivative used as a dopamine agonist.

    Pergolide: Used in the treatment of Parkinson’s disease.

Uniqueness

Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its diphosphate group may enhance its solubility and bioavailability compared to other ergoline derivatives .

Properties

CAS No.

126606-39-1

Molecular Formula

C26H41N5O9P2

Molecular Weight

629.6 g/mol

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphono dihydrogen phosphate

InChI

InChI=1S/C26H37N5O2.H4O7P2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;1-8(2,3)7-9(4,5)6/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);(H2,1,2,3)(H2,4,5,6)/t19-,21?,23-;/m1./s1

InChI Key

KRINBCDXDDRQGC-LUXCZUCXSA-N

Isomeric SMILES

CCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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